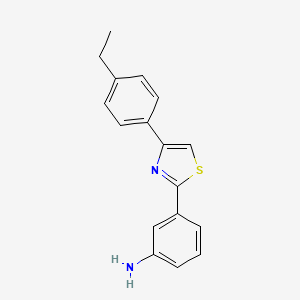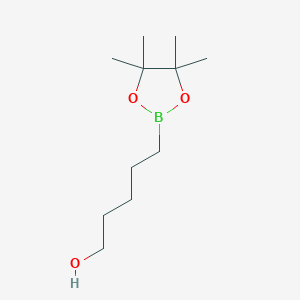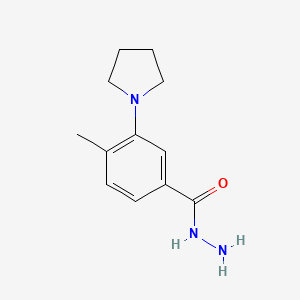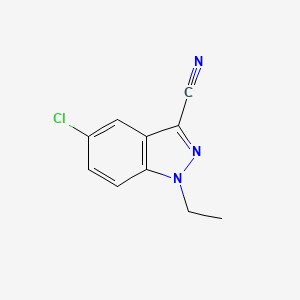
5-chloro-1-ethyl-1H-indazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-ethyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound is characterized by the presence of a chloro group at the 5-position, an ethyl group at the 1-position, and a carbonitrile group at the 3-position of the indazole ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-1-ethyl-1H-indazol-3-carbonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 5-Chlor-1-ethyl-1H-indazol mit Cyanogenbromid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in einem organischen Lösungsmittel wie Acetonitril bei erhöhten Temperaturen durchgeführt, um die Bildung der Carbonitril-Gruppe zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-Chlor-1-ethyl-1H-indazol-3-carbonitril kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Chlor-1-ethyl-1H-indazol-3-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Reduktionsreaktionen: Die Carbonitril-Gruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Oxidationsreaktionen: Die Ethyl-Gruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonsäure oxidiert werden.
Häufige Reagenzien und Bedingungen
Substitution: Nucleophile (z. B. Amine, Thiole), Basen (z. B. Natriumhydroxid), Lösungsmittel (z. B. Acetonitril).
Reduktion: Reduktionsmittel (z. B. Lithiumaluminiumhydrid), Lösungsmittel (z. B. Ether).
Oxidation: Oxidationsmittel (z. B. Kaliumpermanganat), Lösungsmittel (z. B. Wasser).
Hauptprodukte
Substitution: 5-substituierte-1-ethyl-1H-indazol-3-carbonitril-Derivate.
Reduktion: 5-Chlor-1-ethyl-1H-indazol-3-amin.
Oxidation: 5-Chlor-1-ethyl-1H-indazol-3-carbonsäure.
Wissenschaftliche Forschungsanwendungen
5-Chlor-1-ethyl-1H-indazol-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe.
Industrie: Bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-1-ethyl-1H-indazol-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebs-Effekten führt. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 5-chloro-1-ethyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Chlor-1H-indazol-3-carbonitril: Fehlt die Ethyl-Gruppe in der 1-Position.
3-Chlor-1H-indazol-5-carbonitril: Hat die Chlor- und Carbonitril-Gruppen an verschiedenen Positionen.
1-Ethyl-1H-indazol-3-carbonitril: Fehlt die Chlor-Gruppe in der 5-Position.
Einzigartigkeit
5-Chlor-1-ethyl-1H-indazol-3-carbonitril ist aufgrund der spezifischen Kombination von Substituenten am Indazol-Ring einzigartig. Diese einzigartige Struktur verleiht ihm ausgeprägte chemische und biologische Eigenschaften, die ihn für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
Molekularformel |
C10H8ClN3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
5-chloro-1-ethylindazole-3-carbonitrile |
InChI |
InChI=1S/C10H8ClN3/c1-2-14-10-4-3-7(11)5-8(10)9(6-12)13-14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
RJIQPLQJKHAEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


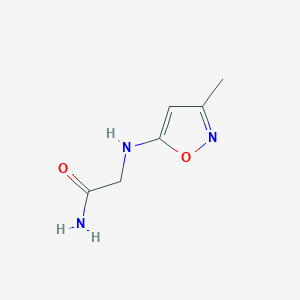


![1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride](/img/structure/B11765590.png)
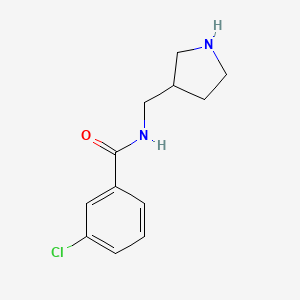
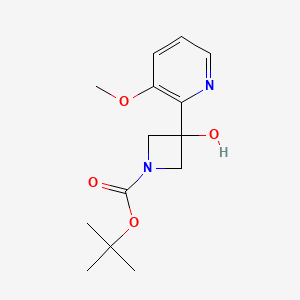
![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)
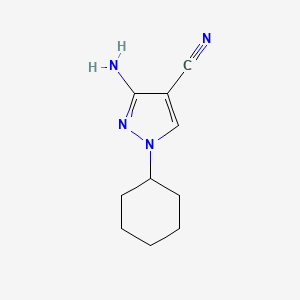
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)

